molecular formula C18H19BrO2 B132159 Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate CAS No. 114772-40-6

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

Cat. No. B132159
M. Wt: 347.2 g/mol
InChI Key: YHXCWNQNVMAENQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds typically involves the use of tert-butyl groups as protective groups or as part of the final product. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is synthesized from commercially available starting materials through steps including acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate is synthesized through a multi-step process involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . These examples demonstrate the feasibility of synthesizing complex tert-butyl compounds with high efficiency.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized using spectroscopic techniques and X-ray diffraction. For instance, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined using X-ray single crystal diffraction, and the results were consistent with the DFT-optimized structure . Similarly, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was confirmed using X-ray diffraction and compared with the DFT-optimized structure . These studies highlight the importance of structural analysis in understanding the properties of tert-butyl compounds.

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions. For example, tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates are lithiated and then react with different electrophiles to give α-substituted esters . Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates react with nucleophilic agents to form tertiary amines, sulfides, and other products . These reactions demonstrate the versatility of tert-butyl compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group and the overall molecular structure. For instance, the crystallographic analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl reveals a monoclinic crystal system with specific unit cell parameters, and the molecule's reactivity is indicated by a HOMO-LUMO energy gap of 3.97 eV . The tert-butyl group's steric bulk can affect the compound's reactivity and physical properties, such as solubility and melting point.

Scientific Research Applications

Chemical Reactions and Derivative Formation

  • Bromination and Phosphorylation : Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, a related compound, undergoes bromination and selective phosphorylation, useful in creating various derivatives (Pevzner, 2003).

  • Generation of Phosphonates and Alkylating Agents : The bromomethyl derivatives formed are further used to generate phosphonates and act as alkylating agents with secondary amines (Pevzner, 2003).

Electrochemical Reactions

  • Selective Substitution Reactions : Electrochemically induced reactions, starting from dichlorobenzene derivatives, lead to selective substitution producing compounds like 3',5'-di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl (Combellas et al., 1993).

Dendrimer Synthesis

  • Creation of Water-Soluble Dendritic Macromolecules : Phenylacetylene dendrimers terminated with tert-butyl esters have been synthesized, showing different solubility characteristics from their carboxylic acid counterparts. These dendrimers are important in materials science (Pesak et al., 1997).

Metalation and Electrophilic Substitution

  • Metalation of Biphenyl-Carboxylic Acids : Unprotected biphenyl-2-carboxylic acid, a structurally similar compound, can undergo metalation and electrophilic substitution, which is crucial in organic synthesis (Tilly et al., 2006).

Synthesis of Novel Compounds

  • Creation of Water-Soluble Stable Radicals : Hetero-Cope rearrangement is used to synthesize new water-soluble nitroxides, demonstrating the versatility of tert-butyl-biphenyl derivatives in creating novel organic compounds (Marx & Rassat, 2002).

  • Spirocyclic Indoline Lactone Synthesis : tert-Butyl derivatives are used in the base-promoted cyclization process to synthesize complex organic structures like spirocyclic indoline lactones, highlighting the role of tert-butyl compounds in advanced organic synthesis (Hodges et al., 2004).

Safety And Hazards

Tert-butyl 4’-(bromomethyl)biphenyl-2-carboxylate may cause an allergic skin reaction . It should be stored in a cool, dry place, in a well-sealed container, and away from oxidizing agents .

properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO2/c1-18(2,3)21-17(20)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXCWNQNVMAENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150847
Record name tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate

CAS RN

114772-40-6
Record name tert-Butyl 4-bromomethylbiphenyl-2-carboxylate
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Record name tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Record name 1,1-dimethylethyl 4'-(bromomethyl)biphenyl-2-carboxylate
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Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-(bromomethyl)-, 1,1-dimethylethyl ester
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Record name TERT-BUTYL 4'-(BROMOMETHYL)BIPHENYL-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To a solution of 2-t-butoxycarbonyl-4'-methylbiphenyl (25.3 g, 95 mmol) in CCl4 (200 ml) were added freshly opened N-bromosuccinimide (17.6 g, 0.099 mole) and dibenzoyl peroxide (2.28 g, 0.0094 moles). The mixture was refluxed for 4 hours, cooled to room temperature and filtered. The filtrate was washed with sat. NaHSO3 (1×50 ml), sat. NaHCO3 (1×50 ml), water (1×50 ml), sat. NaCl (1×50 ml) and dried over MgSO4. The solution was filtered and concentrated in vacuo. The residue was dissolved in 100 ml of hot hexane. Crystallization gradually took place as the solution cooled. The flask was finally cooled to -20° C. and the precipitate recovered by filtration. The solid was washed with ice cold hexanes and dried in vacuo to give 27 g (88%) of a white solid. 1H-NMR (CDCl3): 1.23 (s, 9H), 4.53 (s, 2H), 7.2-7.5 (m, 7H), 7.68 (d, 1H).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

To a 500 mL round-bottom flask was added tert-butyl 4′-methylbiphenyl-2-carboxylate (7.04 g, 26.23 mmol), NBS (5.14 g, 28.85 mmol), AIBN (0.43 g, 2.62 mmol) and CCl4 (200 mL). The reaction mixture was refluxed for 2 h at 100° C. The completion of the reaction was monitored by analytical HPLC. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was concentrated to obtain the crude product which was purified by flash chromatography (AcOEt/Hexane 0→30%) to obtain the title compound.
Quantity
7.04 g
Type
reactant
Reaction Step One
Name
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MAH Ismail, MN Aboul-Enein, AAES El-Azzouny… - Medicinal Chemistry …, 2015 - Springer
A series of novel 2′-tetrazolyl- and 2′-carboxy-biphenylylmethyl-pyrrolidine derivatives (VIIIa–d, IX, X, XIa–d, XII, XIII, XIVa–d, XV ,and XVI) were designed and evaluated as Ang II AT …
Number of citations: 5 link.springer.com
WT Ashton, CL Cantone, LL Chang… - Journal of medicinal …, 1993 - ACS Publications
By a variety of synthetic routes, we have synthesized a series of 3, 4, 5-trisubstituted 4H-1, 2, 4-triazoles and a related series of 3Á-imidazo [l, 2-í>][l, 2, 4] triazoles and evaluated them in …
Number of citations: 94 pubs.acs.org
M Meyer, S Foulquier, F Dupuis, S Flament… - European Journal of …, 2018 - Elsevier
Because of the complex biological networks, many pathologic disorders fail to be treated with a molecule directed towards a single target. Thus, combination therapies are often …
Number of citations: 4 www.sciencedirect.com
WR Schoen, JM Pisano, K Prendergast… - Journal of medicinal …, 1994 - ACS Publications
Growth hormone (GH) is a 191-amino acid peptide (MW 21 500) which is the primary hormone responsible for growth in mammals. Since its first clinical use in 1959, GH therapy has …
Number of citations: 125 pubs.acs.org
TM Kamenecka, SA Busby, N Kumar… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
The incidence of diabetes is increasing rapidly as the percentage of the population ages and becomes more obese. According to the National Center for Health Statistics diabetes is …
Number of citations: 16 www.ncbi.nlm.nih.gov
H Yanagisawa, Y Amemiya, T Kanazaki… - Journal of medicinal …, 1996 - ACS Publications
A series of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds were prepared and evaluated for their …
Number of citations: 191 pubs.acs.org
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
G Agelis, A Resvani, S Durdagi, K Spyridaki… - European journal of …, 2012 - Elsevier
A convenient and facile synthesis, in silico docking studies and in vitro biological evaluation of N-substituted 5-butylimidazole derivatives as potent Angiotensin II (ANG II) receptor type …
Number of citations: 35 www.sciencedirect.com
JH Choi, AS Banks, TM Kamenecka, SA Busby… - Nature, 2011 - nature.com
PPARγ is the functioning receptor for the thiazolidinedione (TZD) class of antidiabetes drugs including rosiglitazone and pioglitazone 1 . These drugs are full classical agonists for this …
Number of citations: 574 www.nature.com
DP Marciano, DS Kuruvilla, SV Boregowda… - Nature …, 2015 - nature.com
The nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) is the master regulator of adipogenesis and the pharmacological target of the thiazolidinedione (TZD) …
Number of citations: 115 www.nature.com

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